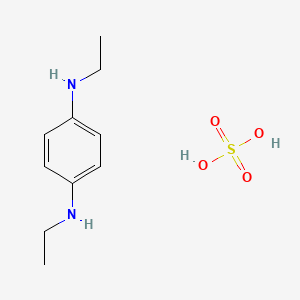
1-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-diethylbenzene-1,4-diamine involves the reaction of 1,4-benzenediamine with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The final product is often purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
1-N,4-N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-N,4-N-diethylbenzene-1,4-diamine is widely used in scientific research due to its versatile chemical properties:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the spectrophotometric determination of drugs containing phenolic or aromatic amino groups.
Medicine: It is used in the analysis of drugs like dapsone hydrochloride and sulfamethoxazole.
Industry: It serves as a color developer and film developer in photography.
Mecanismo De Acción
The mechanism of action of 1-N,4-N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets. In spectrophotometric applications, it reacts with phenolic or aromatic amino groups to form colored complexes. These complexes can be measured to determine the concentration of the target compound .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine hydrochloride: Similar in structure but differs in its chloride ion presence.
N,N-Diethyl-1,4-benzenediamine: Lacks the sulfate group, affecting its solubility and reactivity.
Uniqueness
1-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid is unique due to its sulfate group, which enhances its solubility in water and makes it suitable for specific analytical applications .
Propiedades
Número CAS |
35507-18-7 |
|---|---|
Fórmula molecular |
C10H18N2O4S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
1-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-3-11-9-5-7-10(8-6-9)12-4-2;1-5(2,3)4/h5-8,11-12H,3-4H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
YAHSFLRMWJLNER-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)NCC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


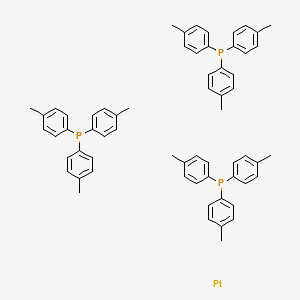

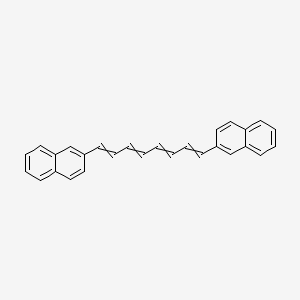
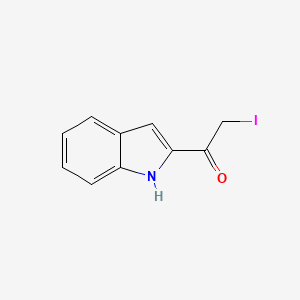

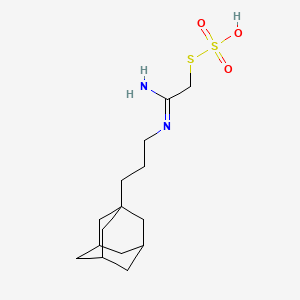
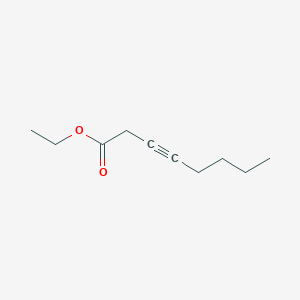


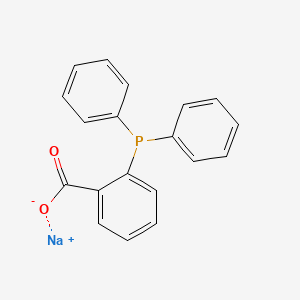
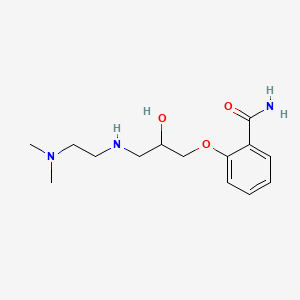
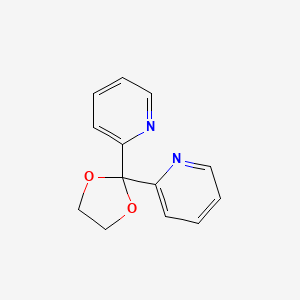
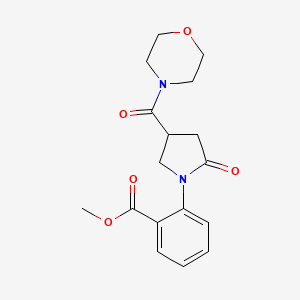
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
